6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid
Overview
Description
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom within its spirocyclic ring, which contributes to its distinctive chemical properties. The molecular formula of this compound is C8H12O4S, and it has a molecular weight of 204.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing a thiol group and a carboxylic acid group under oxidative conditions. The reaction is often carried out in the presence of oxidizing agents such as hydrogen peroxide or peracids to facilitate the formation of the sulfone group within the spirocyclic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom within the spirocyclic ring.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups .
Scientific Research Applications
6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecules. The sulfur atom within the spirocyclic ring can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
6-Thiaspiro[2.5]octane-1-carboxylic acid: Lacks the dioxo groups present in 6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid.
6,6-Dioxo-6lambda6-thiaspiro[2.5]octane: Lacks the carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both the dioxo groups and the carboxylic acid group within its spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-7(10)6-5-8(6)1-3-13(11,12)4-2-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKARROWWIBGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250754-10-9 | |
Record name | 6,6-dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.